Enantiomeric Identity: (S)- vs. (R)-2-(Indol-3-ylmethyl)piperazine-1-carboxylate
CAS 947685-14-5 is the defined (S)-enantiomer with a specific optical rotation, whereas CAS 169458-48-4 is the (R)-enantiomer and CAS 1060807-67-1 is the racemate or stereochemically undefined form . In chiral drug discovery campaigns—such as neurokinin receptor antagonist programs where the indolylalkyl-piperazine core directly engages the receptor binding pocket—the (S)-configuration at the piperazine C2 position determines the spatial presentation of the indole moiety and influences target binding affinity [1]. The (S)-enantiomer provides a single, defined chemical entity for SAR interpretation, while the racemate (CAS 1060807-67-1) presents a 50:50 mixture that can mask true potency differences between enantiomers .
| Evidence Dimension | Stereochemical configuration at piperazine C2 |
|---|---|
| Target Compound Data | (S)-configuration (CAS 947685-14-5); single enantiomer; specific optical rotation data available from supplier COA |
| Comparator Or Baseline | CAS 169458-48-4: (R)-configuration; CAS 1060807-67-1: racemic or unspecified stereochemistry |
| Quantified Difference | Enantiomeric excess (ee): >0% for defined enantiomer vs. 0% ee for racemate; the (R)-enantiomer is a distinct chemical entity with potentially divergent biological activity |
| Conditions | Chiral HPLC or polarimetry analysis; vendor Certificate of Analysis |
Why This Matters
Procurement of the enantiopure (S)-form eliminates the need for costly chiral resolution and ensures reproducible SAR data, as the (R)-enantiomer can exhibit opposing pharmacological effects or off-target activity.
- [1] Matsuo M, Hagiwara D, Manabe T, et al. (Fujisawa Pharmaceutical Co., Ltd.). 1-Benzoyl-2-(indolyl-3-alkyl)-piperazine derivatives as neurokinin receptor antagonists. EP 0846116. View Source
